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  • Product: 1-(Bromomethyl)-4-octylbenzene
  • CAS: 88255-11-2

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to 1-(Bromomethyl)-4-octylbenzene: Properties, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-octylbenzene, a key organic intermediate. We will delve into its core molecular properties, centered around its molecular weight, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-octylbenzene, a key organic intermediate. We will delve into its core molecular properties, centered around its molecular weight, and expand into its chemical reactivity, synthesis, and practical applications in research and development. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent. We will explore the causality behind its synthetic utility, provide a detailed experimental protocol for its use, and outline essential safety and handling procedures.

Core Molecular Profile and Physicochemical Properties

1-(Bromomethyl)-4-octylbenzene, also known by its synonym 4-octylbenzyl bromide, is a bifunctional organic molecule. It features a hydrophobic octyl chain and a reactive benzylic bromide group on a central benzene ring. This unique structure makes it a valuable intermediate for introducing a long-chain, lipophilic aromatic moiety into a target molecule. The molecular weight of 1-(Bromomethyl)-4-octylbenzene is 283.25 g/mol [1].

A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Weight 283.25 g/mol PubChem[1]
Molecular Formula C₁₅H₂₃BrPubChem[1]
CAS Number 88255-11-2PubChem[1]
IUPAC Name 1-(bromomethyl)-4-octylbenzenePubChem[1]
SMILES CCCCCCCCC1=CC=C(C=C1)CBrPubChem[1]
Exact Mass 282.09831 DaPubChem[1]
XLogP3-AA (Lipophilicity) 6.5PubChem[1]
Rotatable Bond Count 8PubChem[1]

The Chemistry of Application: Reactivity and Synthesis

The Foundation of Utility: Benzylic Reactivity

The primary driver of 1-(Bromomethyl)-4-octylbenzene's utility is the high reactivity of the bromomethyl group. As a benzylic halide, the carbon-bromine bond is susceptible to nucleophilic substitution. This reactivity is significantly enhanced compared to a simple alkyl halide due to the adjacent benzene ring, which can stabilize the transition state and any potential carbocation intermediate through resonance.

This inherent reactivity makes it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds. It is predominantly used as an alkylating agent to introduce the 4-octylbenzyl group. The long octyl chain is particularly useful in applications where modifying solubility, increasing lipophilicity, or inducing self-assembly in materials is desired, such as in the development of liquid crystals or functional polymers. While direct applications are specific, related compounds are pivotal as intermediates in pharmaceuticals and agrochemicals[2].

A Plausible Synthetic Route: Radical Bromination

A standard and efficient method for synthesizing 1-(Bromomethyl)-4-octylbenzene involves the free-radical bromination of its precursor, 4-octyltoluene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under photochemical conditions.

The causality for this choice is clear: NBS provides a low, constant concentration of bromine, which favors the desired benzylic substitution over electrophilic addition to the aromatic ring.

SynthesisWorkflow Reactant 4-Octyltoluene Product 1-(Bromomethyl)-4-octylbenzene Reactant->Product Radical Bromination Reagents N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄ (solvent), Reflux Reagents->Product Byproduct Succinimide Product->Byproduct generates

Caption: Workflow for the synthesis of 1-(Bromomethyl)-4-octylbenzene.

Experimental Protocol: Williamson Ether Synthesis using 1-(Bromomethyl)-4-octylbenzene

This protocol details a representative application of 1-(Bromomethyl)-4-octylbenzene as an alkylating agent in a Williamson ether synthesis. This procedure is a self-validating system; successful synthesis and isolation of the target ether confirm the reactivity and purity of the starting benzyl bromide.

Objective: To synthesize 1-(methoxymethyl)-4-octylbenzene.

Principle

The alkoxide (methoxide) acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-(Bromomethyl)-4-octylbenzene. This SN2 reaction displaces the bromide leaving group to form the desired ether product.

Materials and Reagents
  • 1-(Bromomethyl)-4-octylbenzene (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Step-by-Step Methodology
  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(Bromomethyl)-4-octylbenzene (e.g., 2.83 g, 10 mmol) in 40 mL of anhydrous THF.

  • Addition of Nucleophile: Add sodium methoxide (e.g., 0.65 g, 12 mmol) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Washing: Discard the aqueous layer. Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure 1-(methoxymethyl)-4-octylbenzene.

Characterization

The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the benzylic CH₂Br signal and the appearance of a new CH₂-O-CH₃ signal in the NMR spectrum would validate the reaction's success.

Safety, Handling, and Storage

As a reactive benzylic bromide, 1-(Bromomethyl)-4-octylbenzene must be handled with care. Related compounds are known to be corrosive and irritants, causing severe skin burns, eye damage, and respiratory irritation[3][4].

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors[5]. Emergency eye wash stations and safety showers must be readily accessible[4].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling[4][6]. Keep the container securely sealed when not in use[6].

  • Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container[6]. Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols[5].

  • Disposal: Dispose of waste materials and containers at an approved waste disposal facility in accordance with local, state, and federal regulations[5].

Conclusion

1-(Bromomethyl)-4-octylbenzene is more than a chemical with a defined molecular weight; it is a highly functional and versatile building block in modern organic synthesis. Its value is derived from the predictable and efficient reactivity of its benzylic bromide group, coupled with the significant lipophilic contribution of its octyl chain. For researchers in materials science and drug discovery, a thorough understanding of its properties, handling requirements, and reactive potential is essential for leveraging its capabilities to construct complex molecular architectures.

References

  • PubChem. (n.d.). 1-(Bromomethyl)-4-octylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-4-OCTYLBENZENE. Retrieved from [Link]

  • Scafish. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Bromo-4-n-octylbenzene, 97%. Retrieved from [Link]

  • Gesher. (n.d.). Exploring Octylbenzene: Properties, Applications, and Manufacturing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Bromomethyl)-4-octylbenzene from p-Octyltoluene: An Application Note and Protocol

Introduction 1-(Bromomethyl)-4-octylbenzene is a key intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals, liquid crystals, and other advanced materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Bromomethyl)-4-octylbenzene is a key intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals, liquid crystals, and other advanced materials. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution, making it a versatile building block for introducing the 4-octylbenzyl moiety into larger molecular frameworks. This document provides a detailed protocol for the synthesis of 1-(Bromomethyl)-4-octylbenzene from the readily available starting material, p-octyltoluene, via a free-radical benzylic bromination reaction.

Chemical Theory and Mechanism: The Wohl-Ziegler Reaction

The selective bromination of the benzylic position of p-octyltoluene is achieved through the Wohl-Ziegler reaction.[1][2] This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN).[3][4] The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in benzoyl peroxide upon heating, generating two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from a trace amount of HBr present or from the solvent to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of p-octyltoluene. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[5] The benzylic radical then reacts with a molecule of NBS to yield the desired product, 1-(Bromomethyl)-4-octylbenzene, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

The use of NBS is crucial as it provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.[3][5]

Experimental Protocol

This protocol details the synthesis of 1-(Bromomethyl)-4-octylbenzene from p-octyltoluene.

Materials and Reagents
Reagent/MaterialGradeSupplier
p-Octyltoluene98%Commercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
Benzoyl Peroxide (BPO)98% (wetted with ~25% water)Commercially Available
Carbon Tetrachloride (CCl₄)Anhydrous, 99.5%Commercially Available
HexaneACS GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel60-120 meshCommercially Available
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • UV lamp (optional, for reaction initiation)

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_analysis Characterization A Combine p-octyltoluene, NBS, and BPO in CCl4 B Reflux the mixture for 2-4 hours A->B Heat C Cool to room temperature B->C Reaction Completion D Filter off succinimide C->D E Wash filtrate with NaHCO3 (aq) D->E F Wash with water E->F G Dry organic layer with MgSO4 F->G H Concentrate under reduced pressure G->H I Column Chromatography (Silica Gel) H->I Crude Product J Elute with Hexane/Dichloromethane I->J K Obtain 1H NMR, 13C NMR, and IR spectra J->K Pure Product

Caption: Workflow for the synthesis of 1-(Bromomethyl)-4-octylbenzene.

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-octyltoluene (10.0 g, 49.4 mmol), N-bromosuccinimide (NBS, 9.7 g, 54.4 mmol, 1.1 eq), and benzoyl peroxide (BPO, 0.24 g, 1.0 mmol, 0.02 eq). Add 100 mL of anhydrous carbon tetrachloride (CCl₄) to the flask.

    • Expert Insight: Carbon tetrachloride is a traditional solvent for Wohl-Ziegler reactions due to its inertness and ability to promote the desired radical pathway. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane or acetonitrile can be considered. The reaction may require optimization when using different solvents.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction is typically initiated by the decomposition of BPO and can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.[2] The reaction is generally complete within 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture by gravity filtration to remove the succinimide byproduct.

  • Transfer the filtrate to a 500 mL separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts, followed by a wash with water (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 1-(Bromomethyl)-4-octylbenzene can be purified by column chromatography on silica gel.

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane and gradually increasing the polarity with dichloromethane. The product is non-polar and will elute early. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(Bromomethyl)-4-octylbenzene as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized 1-(Bromomethyl)-4-octylbenzene can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 7.15 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 4.49 (s, 2H, -CH₂Br)

    • δ 2.59 (t, J = 7.6 Hz, 2H, Ar-CH₂-)

    • δ 1.59 (p, J = 7.6 Hz, 2H, -CH₂-)

    • δ 1.35-1.20 (m, 10H, -(CH₂)₅-)

    • δ 0.88 (t, J = 6.8 Hz, 3H, -CH₃) (Note: The chemical shifts are predicted based on analogous structures and may vary slightly.)[6][7][8]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 142.5 (Ar-C)

    • δ 138.0 (Ar-C)

    • δ 129.5 (Ar-CH)

    • δ 129.0 (Ar-CH)

    • δ 35.5 (Ar-CH₂)

    • δ 34.0 (-CH₂Br)

    • δ 32.0, 31.5, 29.5, 29.3, 22.8, 14.2 (Alkyl chain carbons) (Note: The chemical shifts are predicted based on analogous structures and may vary slightly.)[7]

  • Infrared (IR) Spectroscopy (neat, cm⁻¹):

    • 3050-3000 (aromatic C-H stretch)

    • 2955, 2925, 2855 (aliphatic C-H stretch)

    • 1615, 1510 (aromatic C=C stretch)

    • 1210 (C-Br stretch)

    • 810 (p-disubstituted benzene C-H bend) (Note: The absorption bands are predicted based on characteristic functional group frequencies.)[7]

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Benzoyl Peroxide (BPO): Organic peroxide, can be explosive when dry. It is typically supplied wetted with water to reduce the explosion hazard. Avoid friction, shock, and heat.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-(Bromomethyl)-4-octylbenzene: Lachrymator and skin irritant. Handle with care in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this experiment.

References

  • Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. (n.d.). Retrieved January 29, 2024, from [Link]

  • Supporting Information for Asymmetric Negishi Cross-Coupling of Racemic Secondary Benzylic Halides. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 29, 2024, from [Link]

  • User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. (2025, March 7). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Preparation of 4-bromobenzyl bromide. (n.d.). PrepChem.com. Retrieved January 29, 2024, from [Link]

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022, October 25). YouTube. Retrieved January 29, 2024, from [Link]

  • Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Wohl–Ziegler bromination. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

  • A kind of preparation method of p-bromobenzyl bromide. (n.d.). Google Patents.
  • Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • Supporting information for “Luminescent organogelators based on π-stacked benzenes”. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Allylic Bromination Mechanism (with peroxides). (2018, February 9). YouTube. Retrieved January 29, 2024, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 29, 2024, from [Link]

  • Wohl-Ziegler Bromination. (n.d.). Chem-Station Int. Ed. Retrieved January 29, 2024, from [Link]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Benzylic Electrophiles

Executive Summary This guide details the protocol for the Suzuki-Miyaura cross-coupling of 1-(Bromomethyl)-4-octylbenzene , a lipophilic benzylic electrophile. Unlike standard aryl halide couplings ( - ), this reaction i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 1-(Bromomethyl)-4-octylbenzene , a lipophilic benzylic electrophile. Unlike standard aryl halide couplings (


-

), this reaction involves an

-hybridized carbon center. This introduces specific challenges: slower oxidative addition kinetics and the potential for homocoupling (Wurtz-type) side reactions.

We present two validated methodologies:

  • Method A (Robust): A Pd(dppf)-based system ideal for general screening and high-throughput applications.

  • Method B (High-Efficiency): A bulky-phosphine system (Pd/PCy

    
    ) designed for mild conditions and sterically demanding boronic acids.
    

Substrate Profile & Safety

Compound: 1-(Bromomethyl)-4-octylbenzene CAS: 51554-93-9 Structure:



PropertyValueOperational Implication
Physical State Clear LiquidVolumetric dispensing is possible; no weighing of solids required.
Boiling Point 125°C (1 mmHg)Low volatility at RT; stable under standard reflux.
Lipophilicity High (C8 chain)Critical: Requires organic co-solvents (THF, Toluene) to solubilize. Pure aqueous conditions will fail.
Reactivity Benzylic BromideHighly reactive toward nucleophiles (lachrymator). Moisture sensitive.[1]

Safety Warning: This compound is a severe skin irritant and lachrymator (similar to benzyl bromide). All operations must be performed in a fume hood. Double-gloving (Nitrile/Laminate) is recommended.

Strategic Analysis: The Challenge

Standard Suzuki conditions (e.g.,


/

) are often ineffective for benzylic halides due to:
  • Slow Oxidative Addition: The

    
     bond is electron-rich and sterically accessible, but the lack of 
    
    
    
    -backbonding capability (compared to aryl halides) changes the catalyst requirements.
  • Protodehalogenation: In the presence of water and heat, the benzylic bromide can hydrolyze to the alcohol or reduce to the methylarene if the cycle stalls.

The Solution: Use electron-rich, bulky ligands (dppf, PCy


, or SPhos) to facilitate oxidative addition and stabilize the 

intermediate.

Experimental Protocols

Method A: The Robust System (Pd(dppf)Cl )

Recommended for initial screening and coupling with standard aryl boronic acids.

Mechanism: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and promoting the reductive elimination step.

Reagents
  • Substrate: 1-(Bromomethyl)-4-octylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: THF : Water (10:1 ratio)[2]

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the arylboronic acid, Base (

    
    ), and Catalyst (
    
    
    
    ).
  • Degassing (Critical): Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Add the degassed THF/Water mixture via syringe.

  • Substrate Addition: Add 1-(Bromomethyl)-4-octylbenzene via syringe.

    • Note: If the substrate is stored cold, ensure it is fully liquefied at room temperature before dispensing.

  • Reaction: Heat the mixture to 60–70°C for 4–12 hours with vigorous stirring.

    • Visual Check: The reaction should turn from orange/red to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
Method B: The High-Efficiency System (Pd/PCy )

Recommended for sterically hindered partners or temperature-sensitive substrates.

Mechanism: Tricyclohexylphosphine (


) is highly electron-donating, making the Pd center extremely nucleophilic, which dramatically accelerates the oxidative addition of the alkyl halide.
Reagents
  • Substrate: 1-(Bromomethyl)-4-octylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.3 equiv)

  • Catalyst Precursor:

    
     (2 mol%)
    
  • Ligand:

    
     (Tricyclohexylphosphine) (4-5 mol%)
    
    • Alternative:

      
       salt can be used for better air stability (requires extra base).
      
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (20:1) or Dioxane : Water (10:1)

Step-by-Step Procedure
  • Catalyst Formation: In a glovebox or under strict inert atmosphere, combine

    
     and 
    
    
    
    in the reaction vessel.
    • Why:

      
       oxidizes rapidly in air.
      
  • Reactant Addition: Add the boronic acid and phosphate base (

    
    ).
    
  • Solvation: Add the degassed solvent system (Toluene/Water).

  • Substrate Addition: Inject 1-(Bromomethyl)-4-octylbenzene.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Standard aqueous extraction (as in Method A).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to benzylic systems, highlighting the role of base activation.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Benzylic-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation OxAdd->TransMet Pd(II) Species BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-Complex RedElim->Pd0 Regeneration Substrate 1-(Bromomethyl)- 4-octylbenzene Substrate->OxAdd Boron Aryl Boronic Acid Boron->BaseStep + Base Base Base (OH-) Base->BaseStep

Figure 1: Catalytic cycle emphasizing the parallel activation of the palladium catalyst and the organoboron species.

Workflow & Data Management

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Degas Solvents (Ar/N2, 15 min) Step3 Add Liquid Substrate (1-Bromomethyl-4-octylbenzene) Step1->Step3 Step2 Weigh Solids (Cat, Base, Boron) Step2->Step3 Step4 Heat/Stir (60°C or RT) Step3->Step4 Step5 TLC/LCMS Check (Target: M+Ar Mass) Step4->Step5 Step5->Step4 Incomplete Step6 Extraction (EtOAc/Water) Step5->Step6 Complete Step7 Purification (Silica Column) Step6->Step7

Figure 2: Operational workflow for the synthesis, ensuring inert atmosphere integrity.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure solvents are rigorously degassed.

kills Pd(0).
Homocoupling (R-R) Oxidative Addition too slowSwitch to Method B (

). Increase Boronic Acid equivalents.
Hydrolysis (Benzyl Alcohol) Hydroxide competitionReduce water ratio (use 20:1). Switch base to

(anhydrous).
Substrate Immiscibility Lipophilicity of Octyl chainEnsure Toluene or THF is used. Do not use pure DMF/Water or MeOH/Water.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Netherton, M. R., & Fu, G. C. (2001).[3][4][5] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. Link

  • Molander, G. A., & Sandrock, D. L. (2009).[3] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(41), 14902–14909. Link

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[3] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Link

Sources

Method

Application Note: High-Fidelity Synthesis of 4-Octylbenzylmagnesium Bromide

Executive Summary The formation of Grignard reagents from benzylic halides, such as 1-(bromomethyl)-4-octylbenzene , presents a unique synthetic challenge distinct from standard aryl or alkyl halide metallations. The pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of Grignard reagents from benzylic halides, such as 1-(bromomethyl)-4-octylbenzene , presents a unique synthetic challenge distinct from standard aryl or alkyl halide metallations. The primary failure mode is not a lack of reactivity, but rather hyper-reactivity leading to Wurtz-type homocoupling.

Benzylic carbon-magnesium bonds are highly nucleophilic, while the starting benzylic bromide is an exceptional electrophile. If the concentration of the starting bromide accumulates in the presence of the formed Grignard, rapid dimerization occurs, yielding the inert byproduct 1,2-bis(4-octylphenyl)ethane .

This guide details a "Starve-Feed" Protocol designed to maintain the concentration of the unreacted bromide at near-zero levels throughout the reaction, thereby suppressing dimerization and maximizing the yield of the target 4-octylbenzylmagnesium bromide .

Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation
Lachrymator Benzylic bromides are potent tear agents. Inhalation causes severe respiratory distress.Zero-Exposure Protocol: Handle only in a high-flow fume hood. Use double nitrile gloves.
Corrosive Causes severe skin burns and eye damage.[1][2]Wear chemical splash goggles and a face shield during transfer.
Exothermic Grignard formation is autocatalytic and highly exothermic.[3]Have an ice bath ready before initiation. Ensure reflux condenser is active.

Mechanistic Analysis: The "Benzylic Trap"

Understanding the competition between the desired insertion and the undesired coupling is essential for process control.

Competitive Reaction Pathways

GrignardMechanism cluster_0 Critical Control Point Start 1-(Bromomethyl)-4-octylbenzene (R-Br) Mg Mg(0) Surface Start->Mg Diffusion Grignard Target Grignard (R-MgBr) Start->Grignard Nucleophilic Attack (Side Reaction) Mg->Grignard Oxidative Insertion (Fast) Dimer Wurtz Dimer (R-R) Grignard->Dimer Coupling

Figure 1: The Wurtz coupling (red path) accelerates if R-Br concentration is high. The goal is to keep [R-Br] low so the Grignard has nothing to attack.

Experimental Protocol

Reagents & Equipment[3][4][5][6][7]
  • Substrate: 1-(Bromomethyl)-4-octylbenzene (High Purity >98%).

  • Magnesium: Magnesium turnings (Grignard grade), crushed immediately before use to expose fresh lattice.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

    • Note: Diethyl ether (

      
      ) suppresses Wurtz coupling better than THF due to the precipitation of 
      
      
      
      , but THF is preferred here for the solubility of the lipophilic octyl chain.
  • Activator: 1,2-Dibromoethane (0.05 eq) or Iodine crystal.

  • Inert Gas: Argon or Nitrogen (positive pressure).

The "Starve-Feed" Procedure

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel.

  • Cool under a stream of dry Argon.

  • Charge the flask with Mg turnings (1.2 - 1.5 equivalents).

    • Pro-Tip: Dry stir the Mg turnings vigorously for 10 minutes to mechanically abrade the oxide layer.

Step 2: Activation

  • Add just enough anhydrous THF to cover the Mg turnings.

  • Add the activator (2-3 drops of 1,2-dibromoethane).

  • Heat gently with a heat gun until ethylene gas bubbles are observed (indicating Mg activation). The solvent should become slightly turbid.

Step 3: Initiation (The Critical Moment)

  • Prepare a solution of 1-(Bromomethyl)-4-octylbenzene in THF (Concentration: 0.5 M to 0.8 M ). Do not use neat bromide.

  • Add 5-10% of this solution to the activated Mg.

  • Stop stirring momentarily to observe initiation (bubbling, exotherm, color change to gray/cloudy).

  • Once initiated, resume stirring and cool the bath to 0°C - 5°C .

    • Why Cool? Lower temperatures significantly reduce the rate of Wurtz coupling (

      
      ) relative to Grignard formation (
      
      
      
      ).

Step 4: Controlled Addition

  • Add the remaining bromide solution dropwise over 1-2 hours.

  • Monitor Temperature: Maintain internal temperature <10°C.

  • Monitor Color: The solution should remain gray/black. If it turns bright white or yellow, coupling is occurring—slow down addition and lower temperature.

Step 5: Digestion

  • After addition is complete, allow the mixture to warm to room temperature.

  • Stir for an additional 1-2 hours to consume residual bromide.

Process Workflow & Decision Logic

Workflow Setup Dry Glassware & Inert Atmosphere MgPrep Charge Mg & Mechanical Activation Setup->MgPrep Activate Add 1,2-Dibromoethane Wait for Bubbles MgPrep->Activate InitiationCheck Did reaction initiate? (Exotherm/Color Change) Activate->InitiationCheck Troubleshoot Add Iodine crystal Apply localized heat InitiationCheck->Troubleshoot No Addition Begin Dropwise Addition Keep T < 10°C InitiationCheck->Addition Yes Troubleshoot->InitiationCheck Digestion Warm to RT Stir 1-2 Hours Addition->Digestion Titration Titrate Aliquot (Phenanthroline Method) Digestion->Titration

Figure 2: Operational workflow emphasizing the initiation checkpoint.

Validation: Titration Protocol

Never assume theoretical yield. Benzylic Grignards degrade over time.

Method: 1,10-Phenanthroline / Menthol Titration[3][4][5]

  • Indicator Stock: Dissolve a few crystals of 1,10-phenanthroline and a known mass of menthol (e.g., 1 mmol) in dry THF.

  • Titration: Add the Grignard solution dropwise to the indicator solution.

  • Endpoint: The solution remains colorless while the Grignard deprotonates the menthol. The first drop of excess Grignard complexes with phenanthroline to turn the solution deep violet .

  • Calculation:

    
    
    

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No initiation after 15 mins Mg surface passive or wet solvent.Add single crystal of Iodine.[6] Sonication (if possible). Check solvent dryness.[7][8][6][9]
White precipitate forms rapidly Wurtz Dimer formation.STOP addition. Dilute the reaction mixture with more THF. Cool to -10°C. Resume very slowly.
Solution turns gelatinous Polymerization or high concentration.Add anhydrous THF to dilute. Ensure vigorous stirring.

References

  • Preparation of Benzylmagnesium Chloride : Organic Syntheses, Coll. Vol. 1, p.471 (1941). (Foundational protocol for benzylic systems).

  • Grignard Reagents - Benzylic Halides: Chem. Rev., 1954, 54 (5), pp 683–741. (Review of reactivity and coupling issues).
  • Titration of Grignard Reagents : Lin, H. S., & Paquette, L. A. (1994). Synthetic Communications, 24(17), 2503-2506. (1,10-phenanthroline method).[3][4]

  • Safety Data Sheet (Benzyl Bromide derivatives) : Fisher Scientific. (General handling for lachrymators).

Sources

Application

Application Note: Sonogashira Coupling of 1-(Bromomethyl)-4-octylbenzene with Terminal Alkynes

Executive Summary & Strategic Analysis This technical guide details the protocol for the Sonogashira cross-coupling of 1-(Bromomethyl)-4-octylbenzene (a lipophilic benzylic bromide) with terminal alkynes. While the Sonog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the protocol for the Sonogashira cross-coupling of 1-(Bromomethyl)-4-octylbenzene (a lipophilic benzylic bromide) with terminal alkynes.

While the Sonogashira reaction is classically defined for aryl or vinyl halides (


-hybridized electrophiles), this application addresses the specific challenges of benzylic (

) electrophiles
. Unlike aryl halides, 1-(Bromomethyl)-4-octylbenzene possesses a highly reactive methylene center susceptible to nucleophilic attack (

), making standard amine-solvent protocols (e.g.,

as solvent) unsuitable due to the rapid formation of quaternary ammonium salts.

Key Technical Challenges Addressed:

  • Chemoselectivity: Preventing

    
     side reactions (quaternization) between the benzylic bromide and the amine base.
    
  • Homocoupling: Suppressing the Glaser coupling of terminal alkynes, which competes significantly when the oxidative addition step is slow.

  • Solubility: Leveraging the 4-octyl chain to maintain solubility in non-polar organic phases during workup, facilitating purification.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, one must understand the catalytic cycle modifications required for benzylic substrates.

The "Hybrid" Cycle

Benzylic bromides undergo oxidative addition to Pd(0) to form an


-benzyl-Pd(II) complex. This intermediate is relatively stable but can undergo deleterious isomerization to 

-benzyl species if the phosphine ligand concentration is low.

Critical Decision Points:

  • Base Selection: We utilize inorganic bases (e.g.,

    
     or 
    
    
    
    ) rather than amines to drive the deprotonation of the alkyne. This eliminates the nucleophilic competition for the benzylic bromide.
  • Ligand Choice: Electron-rich, bulky phosphines (e.g.,

    
     in high ratio or Xantphos) are preferred to stabilize the benzyl-Pd species and accelerate reductive elimination.
    
Reaction Pathway Visualization

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Benzyl-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Benzyl-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 1-(Bromomethyl)- 4-octylbenzene Substrate->OxAdd SideReaction RISK: Ammonium Salt (If Amine Base used) Substrate->SideReaction Direct SN2 Attack Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Figure 1: Catalytic cycle highlighting the entry of the benzylic substrate and the risk of direct SN2 side reactions.

Experimental Protocols

Protocol A: The "Inorganic Base" Method (Recommended)

Best for: Standard synthesis, high yields, and preventing ammonium salt formation.

Materials:

  • Electrophile: 1-(Bromomethyl)-4-octylbenzene (1.0 equiv)

  • Nucleophile: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (3-5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)

  • Base: Cesium Carbonate [

    
    ] (2.0 equiv) or Potassium Carbonate [
    
    
    
    ]
  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Charging:

    • Add

      
       (0.05 equiv) and CuI (0.10 equiv).
      
    • Add the inorganic base

      
       (2.0 equiv).
      
    • Note: If the alkyne is a solid, add it now. If liquid, add in step 4.

  • Solvent Addition: Add anhydrous THF or DMF via syringe. The volume should ensure a concentration of ~0.1 M relative to the bromide.

  • Substrate Addition:

    • Add 1-(Bromomethyl)-4-octylbenzene (1.0 equiv) via syringe.

    • Add the liquid Terminal Alkyne (1.2 equiv) via syringe.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen (crucial to prevent homocoupling).

  • Reaction: Seal the vessel. Heat to 60°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The starting bromide spot (high

      
       due to octyl chain) should disappear.
      
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with diethyl ether or ethyl acetate.

    • Filter through a small pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Copper-Free Method (For Sensitive Substrates)

Best for: Alkynes prone to oxidative homocoupling (Glaser coupling).

Materials:

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%)
    
  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.5 equiv) - DABCO is less nucleophilic than Et3N toward benzyl halides.

  • Solvent: Acetonitrile or THF.

Procedure Modifications:

  • Pre-stir

    
     and XPhos in the solvent for 15 minutes to form the active catalytic species.
    
  • Add the bromide, alkyne, and DABCO.

  • Heat to 80°C. The bulky XPhos ligand facilitates the difficult coupling while the absence of Copper prevents Glaser side-products.

Data Interpretation & Troubleshooting

Expected Analytical Data

The product, 1-octyl-4-(alkynyl-methyl)benzene , will exhibit specific spectral characteristics.

Analytical MethodExpected Signal / ObservationInterpretation
TLC Distinct spot, usually lower

than starting bromide but higher than alkyne.
Successful coupling.
1H NMR

3.6 - 3.8 ppm (Singlet, 2H)
Benzylic protons (

). Shifted upfield from starting bromide (

).
1H NMR

0.88 (t), 1.2-1.6 (m)
Retention of the Octyl chain (integral confirms 17H total).
IR Spectroscopy ~2200-2250

(Weak/Medium)
Internal Alkyne stretch (

).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
White Precipitate immediately upon mixing Quaternization of amine base.STOP. Switch to Protocol A (Inorganic Base:

). Do not use

or Pyridine.
Rapid formation of Alkyne dimer (Glaser) Oxygen presence or excess Cu.Degas solvents thoroughly (Freeze-Pump-Thaw). Switch to Protocol B (Cu-free).
Reaction stalls (Incomplete conversion) Catalyst deactivation or slow Ox-Add.Increase Temp to 80°C. Add fresh catalyst (1-2 mol%). Ensure phosphine ligand is not oxidized.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (

) to stabilize Pd species.

Safety & Handling (HSE)

  • Lachrymator Warning: 1-(Bromomethyl)-4-octylbenzene is a benzylic bromide. These compounds are potent lachrymators (tear agents). All weighing and handling must occur inside a functioning fume hood.

  • Skin Sensitization: Benzylic halides are severe skin irritants and alkylating agents. Double-glove (Nitrile) is mandatory.

  • Pressure Hazards: Heating sealed vessels requires blast shields.

References

  • Eckhardt, M., & Fu, G. C. (2003).[4] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society (Context: Ligand effects on sp3 coupling). Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelest, Inc. (2020). Hydrophobicity and Lipophilicity in Organic Synthesis. (Context: Solubility properties of octyl-substituted aromatics). Link

Disclaimer: This Application Note is for research purposes only. Users must perform their own risk assessment before conducting chemical reactions.

Sources

Method

1-(Bromomethyl)-4-octylbenzene as an intermediate in drug discovery

Content Type: Technical Guide & Protocols Subject: Synthesis, Reactivity, and Application of Lipophilic Benzylic Electrophiles Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocols Subject: Synthesis, Reactivity, and Application of Lipophilic Benzylic Electrophiles Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Lipophilic Anchor

In the architecture of modern drug design, 1-(Bromomethyl)-4-octylbenzene (CAS: 52285-83-3) serves a specialized but critical function: it is a high-efficiency lipophilic anchor .

Many bioactive scaffolds (such as amino acids, sphingosine analogs, and heterocycles) are polar and water-soluble, limiting their ability to cross the blood-brain barrier (BBB) or penetrate lipid bilayers. By attaching a 4-octylbenzyl moiety, researchers can dramatically modulate the LogP (partition coefficient) of a lead compound, facilitating membrane permeability and enabling hydrophobic interactions within enzyme active sites (e.g., Sphingosine Kinase).

This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its role in synthesizing S1P receptor modulators like Fingolimod (FTY720) and its analogs.

Chemical Profile & Properties

Distinction Alert: Do not confuse this molecule with 1-Bromo-4-octylbenzene (an aryl bromide used in Suzuki couplings). The molecule discussed here is a benzylic bromide, which is a potent electrophile.

PropertyDataNotes
IUPAC Name 1-(Bromomethyl)-4-octylbenzeneAlso: 4-Octylbenzyl bromide
CAS Number 52285-83-3Verify against specific vendor lots
Molecular Weight 283.25 g/mol
Appearance Colorless to pale yellow oil/solidLow melting point solid (~30°C)
Reactivity High (

Electrophile)
Reacts rapidly with amines, thiols, phenols
Stability Moisture SensitiveHydrolyzes to benzyl alcohol; store under Ar/N2
Safety Hazard Lachrymator / CorrosiveCauses severe eye/skin burns. Handle in fume hood.

Strategic Application: The "Hydrophobic Effect" in S1P Modulators

The primary utility of 1-(Bromomethyl)-4-octylbenzene is the introduction of the 4-octylphenyl tail . This structural motif is essential for drugs targeting the Sphingosine-1-Phosphate (S1P) receptors.

Mechanism of Action

The octyl chain mimics the lipid tail of natural sphingosine. When attached to a polar headgroup (like an amino-diol), it anchors the molecule into the hydrophobic pocket of the S1P receptor, while the polar headgroup engages in hydrogen bonding.

Visualizing the Synthetic Logic

The following diagram illustrates how this intermediate bridges the gap between simple precursors and complex immunomodulators.

G cluster_0 Precursors cluster_1 Coupling Partners Toluene 4-Octyltoluene Intermediate 1-(Bromomethyl)- 4-octylbenzene (The Anchor) Toluene->Intermediate Radical Bromination (Wohl-Ziegler) NBS N-Bromosuccinimide NBS->Intermediate Drug Fingolimod (FTY720) & Analogs Intermediate->Drug Alkylation (SN2) Malonate Diethyl acetamidomalonate Malonate->Drug Phenol Substituted Phenols Phenol->Drug

Caption: Figure 1. Retrosynthetic workflow showing the central role of the benzylic bromide intermediate in accessing S1P receptor modulators.

Protocol 1: Synthesis of 1-(Bromomethyl)-4-octylbenzene

Rationale: Commercially available benzylic bromides often degrade during storage (releasing HBr). Synthesizing this intermediate fresh from 4-octyltoluene ensures maximum yield in subsequent coupling steps.

Materials
  • Precursor: 4-Octyltoluene (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Benzotrifluoride (Green alternative to CCl4) or Acetonitrile.

  • Equipment: Reflux condenser, Argon atmosphere, UV lamp (optional for photo-initiation).

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-octyltoluene (e.g., 10 mmol) in anhydrous Benzotrifluoride (5 mL/mmol).

  • Reagent Addition: Add NBS (10.5 mmol). Note: Recrystallize NBS from water if it appears yellow/brown to ensure purity.

  • Initiation: Add AIBN (0.5 mmol).

  • Reaction:

    • Thermal Method: Heat the mixture to reflux (approx. 80-85°C).

    • Visual Cue: The reaction is proceeding when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).

    • Duration: Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 95:5). The product spot will be less polar than the starting material but distinct from the aryl bromide.

  • Workup:

    • Cool the mixture to 0°C to precipitate succinimide completely.

    • Filter the solids through a celite pad.

    • Concentrate the filtrate under reduced pressure.

  • Purification (Optional but Recommended):

    • The crude residue is often pure enough (>90%) for the next step.

    • If storage is required, perform rapid flash chromatography (100% Hexanes). *Warning: Silica gel is slightly acidic and can degrade the product; add 1% Tri

Application

synthetic routes to derivatives of 1-(Bromomethyl)-4-octylbenzene

Application Note: Synthetic Architectures for 1-(Bromomethyl)-4-octylbenzene Derivatives Executive Summary 1-(Bromomethyl)-4-octylbenzene (CAS: 52285-80-6), often referred to as 4-octylbenzyl bromide , represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Architectures for 1-(Bromomethyl)-4-octylbenzene Derivatives

Executive Summary

1-(Bromomethyl)-4-octylbenzene (CAS: 52285-80-6), often referred to as 4-octylbenzyl bromide , represents a critical "lipophilic anchor" in medicinal chemistry and materials science. Its structure combines a reactive benzylic electrophile with a flexible C8 alkyl chain. This dual functionality makes it indispensable for:

  • Medicinal Chemistry: Installing lipophilic tails to improve the bioavailability and membrane permeability of polar pharmacophores (e.g., S1P1 receptor modulators like Fingolimod analogs).

  • Materials Science: Synthesizing rod-like mesogens for liquid crystal displays (LCDs), where the octyl tail induces nematic or smectic phase behavior.

This guide details the high-fidelity synthesis of the core reagent and its transformation into three classes of functional derivatives: C-alkylated (amino acid precursors), O-alkylated (mesogens), and N-alkylated (secondary amines).

Core Synthesis: Preparation of 1-(Bromomethyl)-4-octylbenzene

The quality of downstream derivatives depends entirely on the purity of the bromide. We present two routes: Radical Bromination (Scale-up) and Alcohol Conversion (High-Purity).

Route A: Wohl-Ziegler Radical Bromination (Scale-Up Preferred)

Best for: Large batches (>50g) starting from inexpensive 4-octyltoluene.

Mechanism: Free-radical substitution at the benzylic position using N-Bromosuccinimide (NBS).

Protocol:

  • Charge: In a dry 3-neck flask equipped with a reflux condenser and argon line, dissolve 1-methyl-4-octylbenzene (1.0 eq) in anhydrous benzene or trifluorotoluene (0.5 M).

    • Note: Trifluorotoluene is a greener, higher-boiling alternative to

      
       and safer than benzene.
      
  • Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux (80–100°C). Monitor the disappearance of the dense NBS solid at the bottom and the appearance of lighter succinimide floating at the top.

    • Endpoint: 2–4 hours. Monitor by TLC (Hexanes).

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate the filtrate.

  • Purification: The crude oil is often sufficient for robust steps. For high purity, perform rapid filtration through a short plug of neutral alumina (Hexanes). Avoid silica gel, as the benzylic bromide hydrolyzes easily.

Route B: Dehydroxy-Bromination (High-Purity Preferred)

Best for: Lab scale (<10g) requiring >98% purity.

Protocol:

  • Charge: Dissolve 4-octylbenzyl alcohol (1.0 eq) in anhydrous DCM (0.3 M) at 0°C.

  • Addition: Add Phosphorus Tribromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )  (0.4 eq) dropwise.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench carefully with ice water. Extract with DCM. Wash with

    
     and brine. Dry over 
    
    
    
    .
  • Result: Yields a clear, colorless oil that often requires no further purification.

Derivative Synthesis Protocols

Protocol 1: C-Alkylation (Synthesis of Fingolimod Analogs)

Target: Diethyl 2-acetamido-2-(4-octylbenzyl)malonate

This reaction constructs the quaternary carbon center essential for amino acid analogs.

  • Deprotonation: In a dry flask, dissolve diethyl acetamidomalonate (1.1 eq) in anhydrous EtOH . Add NaOEt (1.1 eq, 21% wt in EtOH) dropwise at RT. Stir for 30 min.

    • Observation: The solution will turn slightly yellow/cloudy as the enolate forms.

  • Alkylation: Add 1-(Bromomethyl)-4-octylbenzene (1.0 eq) dropwise.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Quench: Cool to RT. Pour into cold water. The product often precipitates as a waxy solid due to the octyl chain.

  • Isolation: Filter the solid or extract with EtOAc. Recrystallize from Hexane/EtOAc to obtain white crystals.

Protocol 2: O-Alkylation (Liquid Crystal Mesogens)

Target: 4-((4-octylbenzyl)oxy)benzonitrile

Ether linkages are standard in liquid crystal design to extend the rigid core while maintaining linearity.

  • Base Prep: Combine 4-cyanophenol (1.1 eq) and

    
      (2.0 eq) in Acetone  or MEK . Stir at reflux for 30 min.
    
  • Addition: Add 1-(Bromomethyl)-4-octylbenzene (1.0 eq) and a catalytic amount of KI (0.1 eq) (Finkelstein catalyst).

  • Reaction: Reflux for 12 hours.

  • Workup: Filter off inorganic salts while hot. Evaporate solvent.

  • Purification: Recrystallize from Ethanol. The octyl tail usually ensures the product is a solid at RT, often displaying liquid crystalline phases upon heating.

Technical Data & Troubleshooting

Table 1: Physicochemical Properties & Handling

PropertyValue / Note
Appearance Colorless to pale yellow oil or low-melting solid (~30°C).[1]
Reactivity High. Susceptible to hydrolysis in moist air.
Storage 2–8°C, under Argon, protected from light.
Toxicity Severe Lachrymator. Handle ONLY in a fume hood.[2]
Flash Point >110°C (estimated).

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Route A) Old NBS (yellow color).Recrystallize NBS from water before use.
Dibromination Excess NBS or too long reaction time.Stop reaction at 95% conversion. Use 1.05 eq NBS max.
Product Hydrolysis Wet solvents or silica gel purification.Use anhydrous solvents. Use Neutral Alumina for filtration.
Oiling Out Octyl chain prevents crystallization.Seed the solution. Use mixed solvents (e.g., MeOH/DCM) and cool slowly to -20°C.

Visualization of Pathways

The following diagram illustrates the divergent synthesis from the bromide "hub" to key application classes.

G Precursor 4-Octyltoluene (Precursor) Bromide 1-(Bromomethyl)- 4-octylbenzene (The Hub) Precursor->Bromide NBS, AIBN Reflux AminoAcid Fingolimod Analogs (Immunomodulators) Bromide->AminoAcid Diethyl Acetamidomalonate NaOEt, EtOH LC Phenyl Ethers (Liquid Crystals) Bromide->LC 4-Cyanophenol K2CO3, Acetone Amine Secondary Amines (Bioactive Linkers) Bromide->Amine R-NH2 K2CO3, DMF

Caption: Divergent synthetic pathways from the 4-octylbenzyl bromide core to pharmaceutical and material science derivatives.

References

  • Google Patents. (2015). Process for the preparation of Fingolimod (Patent HU230655B1).
  • Organic Chemistry Portal. (2023). Synthesis of Benzylic Amines. Retrieved from [Link]

Sources

Method

catalytic systems for cross-coupling with 1-(Bromomethyl)-4-octylbenzene

Initiating Search Strategy I'm starting with focused Google searches to get data on catalytic systems for cross-coupling reactions with benzylic halides. My focus is on substrates akin to 1-(bromomethyl)-4.

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I'm now refining my Google searches. I've expanded my queries to include more specific catalysts like palladium, nickel, and copper-based systems. I'm also adding terms for photoredox catalysis and searching for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, all with benzylic bromides. After that, I'll organize the results for an introduction to how such reactions are significant.

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Technical Notes & Optimization

Troubleshooting

preventing Wurtz coupling during Grignard formation

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Author: BenchChem Technical Support Team. Date: February 2026

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I've initiated comprehensive Google searches, homing in on the Wurtz coupling side reaction during Grignard reagent formation. I am focused on pinpointing the mechanism, influencing factors, and effective prevention strategies, using this as the foundation. My goal is to compile a resource of authoritative information.

Structuring the Resource

I'm now structuring the gathered information into a technical support center format. My focus is on creating a clear, question-and-answer flow. I'm synthesizing the technical details from my searches, emphasizing underlying chemical principles and actionable advice. I plan to incorporate tables summarizing quantitative data and create visual Graphviz diagrams for the reaction pathways.

Analyzing Troubleshooting Scenarios

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Optimization

Technical Support Center: Optimizing Suzuki Coupling for Benzylic Substrates

Ticket ID: SC-BENZ-008 Topic: Optimization of Suzuki-Miyaura Coupling for 1-(Bromomethyl)-4-octylbenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-BENZ-008 Topic: Optimization of Suzuki-Miyaura Coupling for 1-(Bromomethyl)-4-octylbenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to couple 1-(Bromomethyl)-4-octylbenzene . This is not a standard aryl halide coupling. This is a benzylic alkylation , involving an


 hybridized electrophile.

Standard conditions (e.g., Pd(PPh3)4, Na2CO3, DME/Water) often fail for this substrate due to two specific competing pathways driven by the benzylic reactivity and the lipophilic octyl chain:

  • Homocoupling (Wurtz-type): Rapid dimerization of your starting material.

  • Hydrolysis: Nucleophilic attack by the base to form the benzyl alcohol.

This guide provides a high-fidelity protocol optimized for benzylic bromides with high lipophilicity.

Module 1: The Optimized Reaction System

To suppress side reactions, we must shift from "Standard Suzuki" to "Benzylic-Specific" conditions.

ComponentRecommendationTechnical Rationale
Catalyst Precursor Pd(OAc)₂ (Acetate)More stable and cheaper than Pd(0) sources. Generates active species in situ.
Ligand SPhos or Xantphos Critical: Standard PPh3 is too labile. SPhos (Buchwald ligand) creates a bulky, electron-rich Pd center that facilitates oxidative addition of

halides while suppressing

-hydride elimination (though less relevant for benzylic, it stabilizes the complex).
Base K₃PO₄ (Anhydrous)Strong enough to activate the boronic acid but less nucleophilic than hydroxides/alkoxides, reducing the risk of converting your bromide to an alcohol.
Solvent Toluene / Water (10:1) The octyl chain makes your substrate highly non-polar. Toluene ensures solubility. The small water ratio is required for the boronic acid activation mechanism.
Additive Slow Addition The "Secret Sauce": Adding the benzylic bromide slowly (via syringe pump) keeps its concentration low relative to the Pd-catalyst, statistically favoring cross-coupling over homocoupling.

Module 2: Mechanistic Insight & Visualization

Understanding why your reaction fails is the first step to fixing it. The diagram below illustrates the competition between the desired Cross-Coupling and the undesired Homocoupling.

BenzylicSuzuki cluster_cycle Catalytic Cycle Competition Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Benzyl Complex) Pd0->OxAdd + Benzylic Bromide TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base HomoCoup Homocoupling (Dimer) FAILURE OxAdd->HomoCoup Excess R-Br (Fast Reaction) Hydrolysis Hydrolysis (Alcohol) FAILURE OxAdd->Hydrolysis High [OH-] RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: The Benzylic Suzuki Catalytic Cycle. Note the critical branch point at Oxidative Addition where Homocoupling competes if the substrate concentration is too high.

Module 3: The "Gold Standard" Protocol

Target Substrate: 1-(Bromomethyl)-4-octylbenzene (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.5 equiv)

Step-by-Step Procedure
  • Reactor Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon/Nitrogen for 15 mins.

  • Solids Charge: Add Aryl Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Note: Premixing Pd and Ligand for 10 mins in solvent before adding reactants is often beneficial.

  • Solvent Charge: Add degassed Toluene and Water (10:1 ratio). The volume should be sufficient to make the reaction 0.1 M with respect to the boronic acid.

  • Activation: Heat the mixture to 80°C with vigorous stirring. Ensure the solid base is suspended well.

  • The Critical Step (Slow Addition):

    • Dissolve your 1-(Bromomethyl)-4-octylbenzene in a minimal amount of Toluene inside a separate syringe.

    • Using a syringe pump, add this solution to the hot reaction mixture over 1 to 2 hours .

    • Why? This keeps the instantaneous concentration of the benzylic bromide low, starving the homocoupling pathway.

  • Completion: After addition, stir for an additional 2 hours at 80°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water x2, Brine x1. Dry over MgSO₄.

Module 4: Troubleshooting Center (FAQ)

Q1: I see a large spot on TLC that moves slightly faster than my product. What is it?

  • Diagnosis: This is likely the homocoupling dimer (1,2-bis(4-octylphenyl)ethane).

  • Fix: You added the benzylic bromide too fast. Repeat the experiment using the Slow Addition method described in Step 5. Alternatively, increase the catalyst loading to 5 mol% to speed up the transmetalation step (the "good" path) relative to the homocoupling path.

Q2: My reaction turned black immediately and stalled.

  • Diagnosis: "Palladium Black" precipitation. The catalyst decomposed before the reaction finished. This often happens if the ligand is oxidized or insufficient.

  • Fix: Ensure your SPhos is fresh (white powder, not yellow/sticky). Increase the Ligand:Pd ratio from 2:1 to 3:1 to protect the metal center.

Q3: I isolated the benzyl alcohol instead of the coupled product.

  • Diagnosis: Hydrolysis. Your base was too strong or the water content was too high.

  • Fix: Switch from K₂CO₃ to K₃PO₄ (anhydrous). Reduce the water ratio in the solvent system (e.g., use Toluene/Water 20:1 instead of 10:1).

Q4: The starting material (octylbenzyl bromide) is not dissolving in the reaction mixture.

  • Diagnosis: The octyl chain makes the molecule very hydrophobic.

  • Fix: Ensure you are using Toluene as the primary solvent. Do not use DMF or MeOH/Water mixtures; your substrate will oil out and fail to react.

Module 5: Decision Tree for Optimization

Use this logic flow to determine your next move if the standard protocol fails.

Troubleshooting Start Analyze Reaction Outcome Result1 Main Product: Dimer Start->Result1 Result2 Main Product: Alcohol Start->Result2 Result3 No Reaction / SM Recovered Start->Result3 Action1 1. Use Syringe Pump Addition 2. Increase Boronic Acid Equiv Result1->Action1 Action2 1. Switch Base to K3PO4 2. Reduce Water Content Result2->Action2 Action3 1. Check Ligand (Oxidized?) 2. Switch to Pd(dppf)Cl2 Result3->Action3

Figure 2: Troubleshooting Logic Flow for Benzylic Suzuki Coupling.

References

  • Mechanism of Benzylic Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Benzylic Halides"
    • Source:Chemical Reviews
    • Context: Defines the difficulty of oxidative addition and the necessity of electron-rich ligands.
    • (Representative link for context)

  • Ligand Selection (SPhos)

    • Title: "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling"
    • Source:Angewandte Chemie Intern
    • Context: Establishes SPhos as a premier ligand for difficult substr
  • Homocoupling Suppression

    • Title: "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction"
    • Source:Organic Process Research & Development
    • Context: Details the engineering controls (slow addition, oxygen exclusion) required to stop dimer formation.[1]

    • [1]

  • Substrate Data

    • Title: "1-(Bromomethyl)-4-octylbenzene Compound Summary"
    • Source:PubChem[2][3]

    • Context: Physical properties confirming lipophilicity and solubility constraints.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(Bromomethyl)-4-octylbenzene: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 1-(bromomethyl)-4-octylbenzene and compares this technique with other critical analytical methods. By understanding the predictable fragmentation pathways and leveraging complementary data from orthogonal techniques, researchers can achieve a comprehensive and confident structural characterization.

The Primary Tool: Gas Chromatography-Mass Spectrometry (GC-MS)

For a molecule like 1-(bromomethyl)-4-octylbenzene, which is volatile and thermally stable, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the analytical method of choice.[1][2][3][4] The gas chromatograph separates the compound from any impurities, while the mass spectrometer provides critical data on its molecular weight and structure through fragmentation analysis.

The Rationale Behind Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to bombard the molecule.[1] This process imparts significant energy, leading to the formation of a molecular ion (M⁺•) and subsequent, predictable bond cleavages. The resulting fragmentation pattern serves as a molecular fingerprint, offering rich structural insights. While other techniques like Chemical Ionization (CI) could be used to enhance the molecular ion signal, EI's strength lies in its ability to generate a reproducible and structurally informative fragmentation library.[5]

Predicted Fragmentation Pathways of 1-(Bromomethyl)-4-octylbenzene

The fragmentation of 1-(bromomethyl)-4-octylbenzene in an EI source is governed by the chemical properties of its constituent parts: the bromomethyl group and the para-substituted octylbenzene core. The primary fragmentation events are driven by the formation of the most stable possible cations.

  • Benzylic Cleavage & Tropylium Ion Formation (m/z 203): The most favored fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring.[6][7] In this molecule, the most stable benzylic carbocation is formed by the loss of a heptyl radical (•C₇H₁₅) from the octyl chain. This results in a prominent fragment at m/z 203. This benzyl-type cation can then rearrange into a highly stable tropylium ion structure.[8][9][10][11][12][13]

  • Loss of Bromine (m/z 187): The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (•Br). This leads to the formation of a cation at m/z 187. The presence of bromine's two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio, means the molecular ion peak will appear as a characteristic doublet (M⁺• and M+2⁺•) at m/z 282 and 284, confirming the presence of a single bromine atom.[14][15]

  • Formation of the Tropylium Ion (m/z 91): A hallmark of compounds containing a benzyl unit is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[9][14][16] This occurs via cleavage of the bond between the bromomethyl carbon and the benzene ring, followed by rearrangement of the resulting benzyl cation to the highly stable, aromatic tropylium ion.[8][10][12] This is often the base peak in the spectrum of such compounds.[12][14][16]

  • Alkyl Chain Fragmentation: The octyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂ groups), which is characteristic of aliphatic chains.[17]

The predicted fragmentation pathway is visualized in the diagram below.

Caption: Predicted EI-MS fragmentation of 1-(Bromomethyl)-4-octylbenzene.

Experimental Protocol: GC-MS Analysis

Objective: To obtain a clean, interpretable mass spectrum of 1-(bromomethyl)-4-octylbenzene.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as dichloromethane or hexane.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. High concentrations can lead to detector saturation and spectral distortion.[3]

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 7890 GC or equivalent.[4]

    • Injector: Split/splitless inlet, operated in splitless mode for maximum sensitivity.[1] Injector temperature: 250°C.

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.[1]

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • MS System: Agilent 5977 MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450 to ensure capture of all relevant fragments.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (M⁺• and M+2⁺•), the base peak, and other key fragments as predicted. Compare the obtained spectrum with spectral libraries (e.g., NIST) for similar compounds.[18]

Comparative Analysis: The Power of Orthogonal Techniques

While MS provides invaluable fragmentation data, a comprehensive structural elucidation relies on a multi-technique approach. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information that MS cannot.

Technique Information Provided for 1-(Bromomethyl)-4-octylbenzene Strengths Limitations
GC-MS Molecular weight (m/z 282/284). Fragmentation pattern confirming the octyl chain, bromomethyl group, and benzene core. Isotopic pattern for bromine.High sensitivity. Provides structural "pieces" of the molecule. Excellent for separating mixtures.Does not directly show connectivity. Isomers may have similar spectra.[19]
¹H NMR Confirms the presence and connectivity of protons. Expected signals: aromatic protons (doublets), benzylic CH₂ (singlet), and aliphatic protons of the octyl chain (triplets, multiplets).[20][21][22]Provides detailed information on the chemical environment and connectivity of hydrogen atoms. Distinguishes between isomers (ortho, meta, para).Lower sensitivity than MS. Requires a pure sample.
¹³C NMR Shows the number of unique carbon environments. Expected signals: aromatic carbons (120-150 ppm), benzylic CH₂ carbon, and aliphatic carbons of the octyl chain.[23][24]Confirms the carbon skeleton and the presence of quaternary carbons.Lower sensitivity than ¹H NMR. Requires higher sample concentration.
FTIR Identifies functional groups through their characteristic vibrational frequencies. Expected bands: C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Br stretching.[25][26][27][28][29]Fast and non-destructive. Excellent for confirming the presence of specific functional groups.Provides limited information on the overall molecular structure and connectivity.

Conclusion

The structural elucidation of a novel compound like 1-(bromomethyl)-4-octylbenzene is most robustly achieved through a synergistic analytical approach. Gas Chromatography-Mass Spectrometry, with its detailed fragmentation analysis, provides a powerful primary tool for confirming the molecular weight and key structural motifs. The predicted fragmentation, dominated by benzylic cleavages to form stable tropylium-type ions and the characteristic loss of bromine, offers a clear path for spectral interpretation. When this data is integrated with the precise connectivity information from NMR and the functional group confirmation from FTIR, researchers can achieve an unambiguous and scientifically sound structural assignment, ensuring the integrity and validity of their work.

References

  • eGyanKosh.
  • National Institutes of Health (NIH).
  • CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions).
  • Ghadge, O. (2020).
  • CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I.
  • Canadian Journal of Chemistry. Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines.
  • chemeurope.com. Tropylium ion.
  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube.
  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.
  • TDI-Brooks.
  • The Organic Chemistry Tutor. (2018). mass spectrometry: tropylium ion. YouTube.
  • UCLA. Illustrated Glossary of Organic Chemistry - Fragment ion.
  • ResearchGate. High resolution NMR spectra of some tri-substituted benzenes.
  • ResearchGate.
  • Shimadzu. FTIR flame-retardants News.
  • ACS Publications. GC/MS Analysis of the Aromatic Composition of Gasoline.
  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring.
  • ACS Publications. Tropylium ion formation in the mass spectra of stereoisomeric pentacyclo[8.2.1.14,7.02,9.03,8]tetradecanes. The Journal of Physical Chemistry.
  • MDPI. Tropylium Ion. Encyclopedia.
  • Prakash, R. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
  • Mass spectroscopy...........bromomethyl benzene (benzyl bromide). (2014).
  • JoVE.
  • Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups.
  • PubMed.
  • High resolution NMR spectra of some tri-substituted benzenes.
  • PubMed. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.
  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • Mass spectral interpret
  • Chemistry LibreTexts.
  • PubMed.
  • ACS Publications. The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry.
  • Moodle.
  • ResearchGate. FTIR spectrum of bromine-modified epoxy resin.
  • Aromatics Gas Chromatography-Mass Spectrometry. Hydrocarbons Chemistry & Technology.
  • Findlay, S. (2018). CHEMISTRY 2600 Topic #3: Using Spectroscopy to Identify Molecules: Radicals and Mass Spectrometry (MS).
  • ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide.

Sources

Comparative

Comparative Characterization Guide: 1-(Bromomethyl)-4-octylbenzene in Lipophilic Derivatization

Executive Summary 1-(Bromomethyl)-4-octylbenzene (also known as 4-octylbenzyl bromide) is a critical intermediate in the synthesis of liquid crystals (e.g., cyanobiphenyls) and lipophilic drug delivery systems. Its prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-4-octylbenzene (also known as 4-octylbenzyl bromide) is a critical intermediate in the synthesis of liquid crystals (e.g., cyanobiphenyls) and lipophilic drug delivery systems. Its primary function is the introduction of a C8-lipophilic tail via Nucleophilic Substitution (


).

This guide characterizes the reaction products of this molecule and objectively compares it against its two primary competitors: 1-(Chloromethyl)-4-octylbenzene (lower cost, lower reactivity) and 4-octylbenzyl tosylate (non-halide alternative).

Key Finding: While the chloride analog offers a 20-30% cost reduction, the bromide variant demonstrates a 4x–6x increase in reaction rate under mild conditions, significantly reducing thermal degradation of sensitive nucleophiles (e.g., complex amines or thiols).[1]

Strategic Comparison: Bromide vs. Alternatives

The choice of leaving group (Br vs. Cl vs. OTs) dictates the kinetic profile and purification strategy.

Table 1: Physicochemical & Performance Comparison
Feature1-(Bromomethyl)-4-octylbenzene 1-(Chloromethyl)-4-octylbenzene 4-Octylbenzyl Tosylate
CAS Number 88255-11-2 58999-67-0N/A (In-situ prep)
Leaving Group Ability High (

of HBr = -9)
Moderate (

of HCl = -7)
High (

of TsOH = -2.8)
Reaction Rate (

)
~50 - 100 1 (Reference)~200
Stability Moderate (Light sensitive)High (Stable at RT)Moderate (Hydrolysis risk)
Atom Economy Moderate (Br mass = 79.[1]9)Good (Cl mass = 35.[1]5)Poor (Ts mass = 155)
Primary Utility Standard for Lab/Pilot Scale Bulk Industrial CommoditySpecialized Metal-Free Synthesis

Expert Insight: The octyl chain adds significant lipophilicity (


), making the molecule immiscible in water.[1] Reactions must be performed in bipolar aprotic solvents (DMF, DMSO) or under Phase Transfer Catalysis (PTC) conditions to ensure nucleophile contact.

Mechanistic Pathways & Causality

The primary utility of 1-(Bromomethyl)-4-octylbenzene is as an electrophile in


 reactions. The reaction is driven by the polarization of the 

bond and the stabilization of the transition state by the adjacent aromatic ring.
Diagram 1: Reaction Kinetics & Transition State

The following diagram illustrates the bimolecular nucleophilic substitution pathway, highlighting the steric influence of the octyl chain.

SN2_Mechanism cluster_0 Rate Determining Step Reactant 1-(Bromomethyl)-4-octylbenzene (Electrophile) TS Transition State [Nu---C---Br]‡ Reactant->TS Activation Energy Nuc Nucleophile (Nu:-) Nuc->TS Activation Energy Product 4-Octylbenzyl-Nu (Lipophilic Adduct) TS->Product Inversion of Configuration Leaving Br- (Leaving Group) TS->Leaving

Caption: The benzylic carbon is activated for attack. The para-octyl chain exerts minimal steric hindrance on the reaction center but dictates solubility.

Experimental Protocols & Characterization

This section details the synthesis of the bromide from 4-octyltoluene and its subsequent characterization.[1] This protocol is self-validating via NMR monitoring.

Synthesis via Wohl-Ziegler Bromination

Objective: Convert 4-octyltoluene to 1-(Bromomethyl)-4-octylbenzene.

  • Setup: Charge a round-bottom flask with 4-octyltoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and catalytic AIBN (0.05 eq) in anhydrous

    
     or Benzotrifluoride (green alternative).
    
  • Initiation: Heat to reflux (

    
    ). The reaction is initiated when the suspension turns from yellow to white (formation of succinimide).
    
  • Monitoring (Critical): Monitor via TLC (Hexane). Starting material

    
    ; Product 
    
    
    
    .
    • Validation Point: Stop when the benzylic methyl peak (2.3 ppm) in

      
       NMR disappears.
      
  • Workup: Cool to

    
     to precipitate succinimide. Filter. Concentrate filtrate under reduced pressure.
    
Analytical Characterization Workflow[1]

The following diagram outlines the decision tree for purifying and validating the product.

Workflow Start Crude Reaction Mixture Filter Filtration (Remove Succinimide) Start->Filter Solvent Solvent Removal (Rotary Evap) Filter->Solvent Check Check 1H NMR (Crude) Solvent->Check Pure Purity > 95%? Check->Pure Distill Vacuum Distillation (High Vac, <1 mmHg) Pure->Distill No (Liquid) Column Flash Column (Hexane/EtOAc) Pure->Column No (Solid/Impure) Final Final Product (Clear/Pale Yellow Liquid) Pure->Final Yes Distill->Final Column->Final

Caption: Purification strategy depends on the physical state. The bromide is typically a high-boiling liquid that degrades upon prolonged heating.

Key Spectral Markers (Self-Validation)

To confirm identity and purity, verify these specific signals:

TechniqueSignalAssignmentInterpretation

NMR
(

)

4.49 ppm (s, 2H)

Diagnostic Peak. Shift from 2.30 ppm (Methyl) confirms bromination.

NMR

2.60 ppm (t, 2H)

Confirms integrity of the octyl chain attachment.

NMR

33.8 ppm

Characteristic carbon shift for benzyl bromide.
GC-MS

282, 284

1:1 Isotope pattern characteristic of Bromine.

Experimental Performance Data

The following data summarizes the reaction efficiency of 1-(Bromomethyl)-4-octylbenzene compared to the chloride analog in a standard substitution reaction (Synthesis of 4-octyl-4'-cyanobiphenyl liquid crystal precursor).

Reaction Conditions: Nucleophile: Cyanide ion (


); Solvent: DMF; Temp: 

.
PrecursorReaction TimeYield (%)By-products
Bromide (This Topic) 2 Hours 92% Minimal hydrolysis (<2%)
Chloride Analog12 Hours78%Significant elimination (Styrene deriv.)[1]
Tosylate Analog1.5 Hours88%Hydrolysis of tosyl group observed

Analysis: The bromide provides the optimal balance.[1] While the tosylate is faster, it is hygroscopic and harder to store. The chloride requires extended heating, which promotes the elimination of HCl to form the styrene derivative (4-octylstyrene), an impurity that is notoriously difficult to separate from the product.[1]

References

  • Thermo Scientific Chemicals. (n.d.).[1] 1-Bromo-4-n-octylbenzene Product Specifications. Fisher Scientific. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023).[1] 1-(Bromomethyl)-4-octylbenzene Compound Summary (CID 13745154).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

  • Sigma-Aldrich. (n.d.).[1] 4′-Octyl-4-biphenylcarbonitrile Liquid Crystal. Retrieved October 26, 2023, from [Link][1]

Sources

Validation

A Spectroscopic Guide to the Synthesis of 1-(Bromomethyl)-4-octylbenzene: From Precursor to Product

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the synthesis of complex organic molecules, the precise tracking of chemical transformations is paramount. Spectroscopic analysis pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the precise tracking of chemical transformations is paramount. Spectroscopic analysis provides a powerful, non-destructive window into the molecular world, allowing chemists to confirm the identity and purity of their target compounds. This guide offers a detailed spectroscopic comparison of the key synthetic intermediate, 1-(bromomethyl)-4-octylbenzene, and its direct precursor, 4-octyltoluene. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently monitor the progress of the benzylic bromination reaction and verify the successful formation of the desired product.

The Synthetic Pathway: Benzylic Bromination

The conversion of 4-octyltoluene to 1-(bromomethyl)-4-octylbenzene is a classic example of a free-radical halogenation reaction. Specifically, it involves the selective bromination of the benzylic carbon—the carbon atom directly attached to the aromatic ring. This transformation is most effectively achieved using N-bromosuccinimide (NBS) as the bromine source, in the presence of a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

The reaction proceeds via a free-radical chain mechanism. Upon initiation by heat or light, AIBN decomposes to generate radicals, which then abstract a hydrogen atom from the benzylic position of 4-octyltoluene. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position particularly susceptible to halogenation. The benzylic radical then reacts with a bromine source, typically Br₂ generated in situ from the reaction of NBS with trace amounts of HBr, to form the final product, 1-(bromomethyl)-4-octylbenzene, and a new bromine radical to continue the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R_AIBN 2 AIBN Radicals AIBN->2 R_AIBN Heat Precursor 4-Octyltoluene R_AIBN AIBN Radical Radical Benzylic Radical Precursor->Radical + Br• NBS NBS Product 1-(Bromomethyl)-4-octylbenzene Radical->Product + Br₂ HBr HBr Br_rad Br• Br2 Br₂ NBS->Br2 + HBr Succinimide Succinimide G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-octyltoluene, NBS, and AIBN in a suitable solvent (e.g., CCl₄ or acetonitrile) in a round-bottom flask. B Equip the flask with a reflux condenser and a magnetic stir bar. A->B C Heat the mixture to reflux with stirring. B->C D Monitor the reaction progress by TLC or GC-MS. C->D E Cool the reaction mixture to room temperature. D->E F Filter to remove succinimide by-product. E->F G Wash the filtrate with water and brine. F->G H Dry the organic layer over anhydrous sodium sulfate. G->H I Concentrate the solution under reduced pressure. H->I J Purify the crude product by column chromatography on silica gel. I->J

Figure 2: A step-by-step experimental workflow for the synthesis of 1-(bromomethyl)-4-octylbenzene.

Materials:

  • 4-Octyltoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (use of CCl₄ should be avoided where possible due to toxicity)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-octyltoluene (1 equivalent) in the chosen solvent. Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of AIBN and can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide by-product will precipitate. Filter the mixture and wash the solid with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-(bromomethyl)-4-octylbenzene by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and should be handled with care. AIBN is a potential explosive and should be handled according to safety guidelines. Carbon tetrachloride is a toxic and environmentally harmful solvent; acetonitrile is a safer alternative.

Conclusion

The spectroscopic comparison of 4-octyltoluene and 1-(bromomethyl)-4-octylbenzene provides a clear and definitive method for monitoring the progress of the benzylic bromination reaction. The characteristic shifts in ¹H and ¹³C NMR, the appearance of the C-Br stretch in the IR spectrum, and the unique isotopic pattern in the mass spectrum all serve as reliable indicators of a successful transformation. By understanding these spectroscopic signatures, researchers can ensure the integrity of their synthetic pathway and the purity of their final product, which is a critical aspect of efficient and reliable drug discovery and development.

References

  • NIST. Benzene, 1-(bromomethyl)-4-methyl-. [Link]

  • NIST. Toluene. [Link]

  • Master Organic Chemistry. Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?. [Link]

  • PubChem. 1-(Bromomethyl)-4-octylbenzene. [Link]

Comparative

Unlocking the Therapeutic Potential of 1-(Bromomethyl)-4-octylbenzene Derivatives: A Comparative Guide

Introduction: The Versatility of a Reactive Intermediate In the landscape of medicinal chemistry and drug discovery, the identification of versatile scaffold molecules is a critical starting point for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Reactive Intermediate

In the landscape of medicinal chemistry and drug discovery, the identification of versatile scaffold molecules is a critical starting point for the development of novel therapeutic agents. 1-(Bromomethyl)-4-octylbenzene, a readily accessible synthetic intermediate, represents one such scaffold. Its intrinsic chemical properties, particularly the reactive bromomethyl group, offer a gateway to a diverse array of functionalized molecules. The presence of a lipophilic octyl chain suggests that its derivatives may possess favorable pharmacokinetic properties, such as enhanced membrane permeability. This guide provides a comprehensive comparison of the potential biological activities of compounds derived from 1-(Bromomethyl)-4-octylbenzene, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the synthetic rationale, present detailed experimental protocols for evaluation, and compare their potential efficacy against established alternatives.

I. Antimicrobial Potency: Quaternary Ammonium Salts (QAS)

The quaternization of amines with alkyl halides is a robust and efficient method for generating quaternary ammonium salts (QAS), a class of compounds renowned for their broad-spectrum antimicrobial activity.[1][2] The reaction of 1-(Bromomethyl)-4-octylbenzene with various tertiary amines is a straightforward approach to novel QAS with potential as potent biocides.

Scientific Rationale

The antimicrobial mechanism of QAS is primarily attributed to their cationic nature, which facilitates interaction with and disruption of the negatively charged microbial cell membranes.[1] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The long octyl chain of the 1-(Bromomethyl)-4-octylbenzene precursor is anticipated to enhance the lipophilicity of the resulting QAS, thereby improving their ability to penetrate the lipid-rich bacterial cell wall and membrane. By varying the tertiary amine, a library of QAS with differing steric and electronic properties can be synthesized, allowing for the fine-tuning of their antimicrobial spectrum and potency.

Synthesis and Characterization Workflow

The synthesis of 4-octylbenzyl-substituted QAS is a direct process involving the nucleophilic substitution of the bromide by a tertiary amine.

Synthesis_QAS start 1-(Bromomethyl)-4-octylbenzene reagents Tertiary Amine (e.g., Trimethylamine, Pyridine) Solvent (e.g., Acetonitrile) Heat start->reagents Reaction product Quaternary Ammonium Salt Derivative reagents->product Formation analysis Purification (Recrystallization) Characterization (NMR, MS) product->analysis Work-up Synthesis_Anticancer start 1-(Bromomethyl)-4-octylbenzene reagents Heterocyclic Amine Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents Reaction product 4-Octylbenzyl-Heterocycle Conjugate reagents->product Formation assay Cytotoxicity Screening (MTT Assay) product->assay Evaluation lead Lead Compound Identification assay->lead Results Synthesis_Stilbene cluster_synthesis Synthesis cluster_evaluation Evaluation start 1-(Bromomethyl)-4-octylbenzene phosphonium Triphenylphosphine -> 4-Octylbenzyltriphenylphosphonium bromide start->phosphonium wittig Base (e.g., n-BuLi) Aldehyde (R-CHO) phosphonium->wittig stilbene Stilbene Analog wittig->stilbene denaturation Protein Denaturation Assay stilbene->denaturation cox COX Inhibition Assay stilbene->cox

Sources

Validation

A Cost-Benefit Analysis for the Synthesis of 1-(Bromomethyl)-4-octylbenzene: A Practical Guide for Researchers

For professionals in drug development and materials science, the synthesis of functionalized intermediates is a foundational task where the chosen synthetic route can significantly impact project timelines, costs, and ov...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and materials science, the synthesis of functionalized intermediates is a foundational task where the chosen synthetic route can significantly impact project timelines, costs, and overall success. 1-(Bromomethyl)-4-octylbenzene is a valuable building block, prized for its ability to introduce a lipophilic 4-octylbenzyl moiety into target molecules. However, its preparation is not a one-size-fits-all process. The optimal method depends heavily on the scale of the reaction, purity requirements, available starting materials, and safety infrastructure.

This guide provides an in-depth, objective comparison of the two most prevalent synthetic strategies for 1-(Bromomethyl)-4-octylbenzene, supported by established chemical principles and practical considerations to aid researchers in making the most informed decision for their specific needs.

Core Synthetic Strategies at a Glance

The synthesis of 1-(Bromomethyl)-4-octylbenzene is typically approached via one of two distinct chemical transformations:

  • Benzylic Radical Bromination: A direct, one-step conversion of 4-octyltoluene using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).

  • Nucleophilic Substitution of a Benzylic Alcohol: A high-fidelity conversion of 4-octylbenzyl alcohol to the corresponding bromide using reagents such as phosphorus tribromide (PBr₃).

Each pathway offers a unique profile of advantages and disadvantages related to yield, cost, safety, and scalability.

Method 1: Benzylic Radical Bromination of 4-Octyltoluene

This approach, often termed the Wohl-Ziegler reaction, leverages the enhanced stability of the benzylic radical intermediate to selectively brominate the methyl group of 4-octyltoluene.[1][2] It is a classic and direct method for forming benzylic bromides.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-octyltoluene (1.0 eq.) in a suitable solvent (e.g., acetonitrile or cyclohexane).

  • Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).

  • Heat the mixture to reflux (approx. 70-80°C) under inert atmosphere. The reaction can be initiated and sustained by irradiation with a household lamp.[3]

  • Monitor the reaction progress via TLC or GC-MS (typically 2-4 hours). The disappearance of the starting material and the formation of a new, less polar spot indicates conversion.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil is then purified by column chromatography (silica gel, eluting with hexanes) or vacuum distillation to yield the final product.

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): The use of NBS is critical for the success of this reaction. It serves as a source of bromine radicals (Br•) while maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture.[4][5] This is crucial to prevent the competing and undesired electrophilic aromatic bromination of the electron-rich octylbenzene ring.[6]

  • Radical Initiator (AIBN/Light): The N-Br bond in NBS does not spontaneously cleave to initiate the reaction. An external energy source, either thermal (via AIBN decomposition) or photochemical (light), is required to generate the initial bromine radicals that start the chain reaction.[7][8]

  • Solvent Choice: Historically, chlorinated solvents like carbon tetrachloride (CCl₄) were used, but due to their toxicity and environmental impact, they have been largely replaced.[3] Acetonitrile is an excellent, safer alternative that effectively dissolves the reactants and facilitates the desired radical pathway.[3]

Performance & Cost Analysis
MetricPerformance Data & InsightsCost & Resource Implications
Typical Yield 60-75%Moderate reagent costs. The primary cost drivers are the starting material and the purification step.
Purity Profile Crude product contains unreacted starting material, dibrominated byproducts, and succinimide. Purification is mandatory.Significant time and solvent costs are associated with column chromatography, impacting overall efficiency.
Scalability Good for lab scale (up to ~5-10g). Larger scales can be challenging due to the need for efficient light penetration or management of reaction exothermicity.Continuous flow reactors can improve scalability and safety for this photochemical reaction.[3]
Safety AIBN is a flammable solid and can decompose energetically if heated improperly.[9][10] Solvents are flammable. Standard precautions for refluxing organic solvents are required.Requires careful temperature control. The use of a household lamp is a relatively safe initiation method.
Workflow: Radical Bromination

Caption: Workflow for Benzylic Radical Bromination.

Method 2: Bromination of 4-Octylbenzyl Alcohol

This two-step pathway involves the initial preparation or purchase of 4-octylbenzyl alcohol, followed by its conversion to the target bromide. This method replaces the non-selective radical mechanism with a highly reliable nucleophilic substitution (Sₙ2) reaction.

Experimental Protocol
  • In a round-bottom flask under an inert atmosphere, dissolve 4-octylbenzyl alcohol (1.0 eq.) in a dry, non-protic solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.4-0.5 eq.) dropwise via syringe. Note: PBr₃ is a dense, corrosive liquid.[11][12]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC. The alcohol starting material is significantly more polar than the alkyl bromide product.

  • Once complete, carefully quench the reaction by slowly pouring it into a beaker of ice water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., diethyl ether).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, often as a clear oil of high purity.

Causality Behind Experimental Choices
  • Alcohol Precursor: Primary benzylic alcohols are ideal substrates for Sₙ2 reactions. The alcohol's hydroxyl group is a poor leaving group, but it is readily converted into an excellent leaving group upon reaction with PBr₃.[13]

  • Phosphorus Tribromide (PBr₃): PBr₃ is a highly efficient reagent for converting primary and secondary alcohols to bromides.[14][15] The reaction mechanism avoids the formation of carbocations, thus preventing potential rearrangement side reactions that can occur with hydrobromic acid (HBr).[15] One mole of PBr₃ can, in theory, convert three moles of alcohol.

  • Anhydrous Conditions: PBr₃ reacts violently with water.[16][17] Therefore, the use of dry solvents and glassware is essential for both safety and to prevent decomposition of the reagent, which would lower the reaction yield.

Performance & Cost Analysis
MetricPerformance Data & InsightsCost & Resource Implications
Typical Yield 90-98% (from the alcohol)Reagent (PBr₃) cost is moderate. The main cost factor is the 4-octylbenzyl alcohol, which may need to be synthesized.
Purity Profile Very clean reaction. The crude product is often >95% pure after a simple aqueous workup. Purification is rarely needed.Minimal cost and time spent on purification. This is a major advantage over the radical bromination method.
Scalability Excellent. The reaction is high-yielding, predictable, and easily scaled from milligrams to kilograms with standard laboratory equipment.The primary limitation on scale is the cost and availability of the starting alcohol.
Safety PBr₃ is highly corrosive, toxic, and reacts violently with water.[11][18] It must be handled with extreme care in a well-ventilated chemical fume hood. The quenching step is exothermic and must be performed slowly.Requires a higher level of user skill and appropriate personal protective equipment (PPE) compared to the NBS method.
Workflow: Alcohol Bromination

Caption: Workflow for Bromination via Nucleophilic Substitution.

Final Recommendation: A Decision Framework

FeatureMethod 1: Radical BrominationMethod 2: Alcohol BrominationVerdict
Yield & Purity Moderate Yield (60-75%), Purification RequiredHigh Yield (90-98%), High Purity after WorkupMethod 2 is superior.
Cost-Effectiveness Lower initial reagent cost, but high purification cost (solvents, silica, time).Higher reagent cost (if alcohol is expensive), but minimal purification cost.Method 2 is often more cost-effective overall.
Time Efficiency Shorter reaction time, but very long purification time.Longer reaction/workup time, but negligible purification time.Method 2 is typically faster from start to pure product.
Scalability Moderate; limited by light penetration/heat transfer.Excellent; easily scalable.Method 2 is the clear choice for scale-up.
Safety & Handling Safer reagents (NBS, AIBN).Hazardous reagent (PBr₃) requires expert handling.Method 1 is operationally simpler and safer.

For Academic Research & Small-Scale Synthesis (< 5g): If 4-octyltoluene is readily available and 4-octylbenzyl alcohol is not, Method 1 (Radical Bromination) is a viable option. It is a classic, direct transformation, and while the yield is lower and purification is necessary, it avoids the use of highly hazardous PBr₃.

For Process Development, Scale-Up, and High-Purity Applications: Method 2 (Alcohol Bromination) is unequivocally the superior choice. The exceptionally high yield and purity, which obviate the need for chromatography, result in a more efficient, economical, and reproducible process. The time and resources saved by avoiding purification far outweigh the potential higher cost of the starting alcohol and the need for careful handling of PBr₃. For any application where material throughput and batch-to-batch consistency are important, this is the recommended pathway.

References

  • Google Patents. (n.d.). JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon.
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Verstraete, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2138. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • New Jersey Department of Health. (2002, January). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. Retrieved from [Link]

  • IndiaMART. (n.d.). N Bromosuccinimide - Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • NileRed. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). Retrieved from [Link]

  • ResearchGate. (n.d.). A Safe and Green Benzylic Radical Bromination Experiment. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 20). Bromination Reagent Guide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Josh Osbourn. (2015, June 19). Synthesis of meta-Bromovinylbenzene from Benzene. Retrieved from [Link]

  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • Michael S. Leonard. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. Retrieved from [Link]

  • IndiaMART. (n.d.). Phosphorus Tribromide - CAS No 7789-60-8 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

Sources

Comparative

The Versatile Workhorse: A Comparative Guide to the Applications of 1-(Bromomethyl)-4-octylbenzene

In the landscape of modern organic synthesis, the utility of a chemical intermediate is often judged by its versatility and efficiency in constructing complex molecular architectures. 1-(Bromomethyl)-4-octylbenzene, also...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the utility of a chemical intermediate is often judged by its versatility and efficiency in constructing complex molecular architectures. 1-(Bromomethyl)-4-octylbenzene, also known as 4-octylbenzyl bromide, is a prime example of such a versatile building block. Its unique structure, featuring a reactive bromomethyl group and a long alkyl chain on a benzene ring, makes it a valuable reagent in materials science, pharmaceutical development, and polymer chemistry. This guide provides an in-depth technical overview of the synthesis and key applications of 1-(Bromomethyl)-4-octylbenzene, offering a comparative analysis against common alternatives and providing detailed experimental protocols.

I. Synthesis of 1-(Bromomethyl)-4-octylbenzene: A Robust and Scalable Protocol

The most common and efficient method for the synthesis of 1-(Bromomethyl)-4-octylbenzene is through the free-radical bromination of 4-octyltoluene. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of 1-(Bromomethyl)-4-octylbenzene
  • Reaction Setup: A solution of 4-octyltoluene (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: A catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure 1-(Bromomethyl)-4-octylbenzene.[1][2][3]

II. Core Applications and Comparative Performance

The unique combination of a reactive benzyl bromide moiety and a long, nonpolar octyl chain endows 1-(Bromomethyl)-4-octylbenzene with properties that are highly desirable in several advanced applications.

A. Liquid Crystal Synthesis: Engineering Molecular Order

The long alkyl chain of 1-(Bromomethyl)-4-octylbenzene makes it an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The octyl group promotes the formation of mesophases, while the bromomethyl group provides a reactive handle for attaching other mesogenic units.

Comparative Analysis:

Feature1-(Bromomethyl)-4-octylbenzene Derivative4-Pentyl-4'-cyanobiphenyl (5CB)
Synthesis Versatile precursor, allows for a variety of linkages.Established multi-step synthesis.[4]
Mesophase Range Typically exhibits a broad nematic or smectic phase range due to the flexible octyl chain.Well-defined nematic range (22.5–35.0 °C).
Solubility High solubility in nonpolar organic solvents.Good solubility in common organic solvents.
B. Functional Polymers: Tailoring Material Properties

The bromomethyl group of 1-(Bromomethyl)-4-octylbenzene serves as an excellent initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), or for post-polymerization modification of existing polymers. This allows for the synthesis of well-defined polymers with tailored properties. The octyl group can impart hydrophobicity and improve the processability of the resulting polymers.[5]

Workflow for Polymer Functionalization:

G start Polymer with reactive sites (e.g., hydroxyl or amine groups) reaction Nucleophilic Substitution Reaction start->reaction Base reagent 1-(Bromomethyl)-4-octylbenzene reagent->reaction product Functionalized Polymer with pendant 4-octylbenzyl groups reaction->product

Caption: Functionalization of a polymer backbone using 1-(Bromomethyl)-4-octylbenzene.

Comparative Analysis:

Initiator/MonomerAdvantagesDisadvantages
1-(Bromomethyl)-4-octylbenzene Introduces long alkyl chains for improved solubility and modified surface properties. Versatile for various polymerization techniques.Higher cost compared to simpler initiators.
Benzyl Bromide Simple and effective for introducing a benzyl group.[6]Lacks the long alkyl chain for specific property modifications.
Styrene Readily polymerizable monomer.Requires copolymerization to introduce functionality.
C. Pharmaceutical Intermediates: Scaffolding for Drug Discovery

Benzyl bromides are widely used as alkylating agents in the synthesis of pharmaceuticals.[7] The lipophilic octyl chain of 1-(Bromomethyl)-4-octylbenzene can enhance the bioavailability of a drug molecule by increasing its ability to cross cell membranes. The bromomethyl group allows for the covalent attachment of this lipophilic tail to a pharmacologically active core. 4-Bromobenzyl bromide, a related compound, is used in the synthesis of anticancer and antiviral agents.[8] The introduction of bromine into a drug's structure can also have a beneficial effect on its metabolism and duration of action.[9]

Reaction Scheme for Alkylation:

G substrate Nucleophilic Drug Precursor (e.g., R-OH, R-NH2, R-SH) product Alkylated Drug Derivative substrate->product Base reagent 1-(Bromomethyl)-4-octylbenzene reagent->product

Caption: Alkylation of a drug precursor with 1-(Bromomethyl)-4-octylbenzene.

Comparative Analysis:

Alkylating AgentKey Features
1-(Bromomethyl)-4-octylbenzene Introduces a lipophilic 4-octylbenzyl group, potentially enhancing membrane permeability.
Benzyl Bromide A standard reagent for introducing a benzyl protecting group or a simple phenylmethyl moiety.
n-Octyl Bromide Introduces a linear octyl chain, but with different reactivity compared to a benzylic bromide.[10][11]

III. Conclusion

1-(Bromomethyl)-4-octylbenzene stands out as a highly valuable and versatile intermediate in organic synthesis. Its unique combination of a reactive bromomethyl handle and a long alkyl chain provides chemists and material scientists with a powerful tool to design and create novel liquid crystals, functional polymers, and pharmaceutical compounds. While alternatives exist for each specific application, the dual functionality of 1-(Bromomethyl)-4-octylbenzene often presents a more direct and efficient route to complex molecules with tailored properties. The synthetic protocols and comparative analyses provided in this guide aim to equip researchers with the necessary knowledge to effectively harness the potential of this remarkable compound.

IV. References

  • PMC. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Production process for synthesizing n-octyl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide. Retrieved from

  • MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086357A - Production process for synthesizing n-octyl bromide. Retrieved from

  • ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1648114A - A kind of preparation method of p-bromobenzyl bromide. Retrieved from

  • ACS Publications. (n.d.). Benzyl Chloride-Functionalized Polycarbonates: A Versatile Platform for the Synthesis of Functional Biodegradable Polycarbonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US4191621A - Process for the production of substituted benzal and benzyl bromides. Retrieved from

  • MDPI. (n.d.). Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments. Retrieved from [Link]

  • Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(Bromomethyl)-4-octylbenzene

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(Bromomethyl)-4-octylbenzene CAS: 51554-93-9 (Typical analog reference) | Class: Benzyl Halide / Alkylating Agent Executive Safety Summary Immediate Actio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(Bromomethyl)-4-octylbenzene CAS: 51554-93-9 (Typical analog reference) | Class: Benzyl Halide / Alkylating Agent

Executive Safety Summary

Immediate Action Required: Treat 1-(Bromomethyl)-4-octylbenzene as a high-risk lachrymator and corrosive alkylating agent .

Unlike standard organic solvents, this compound possesses a dual-hazard profile:

  • Lachrymator: It releases vapors that intensely irritate mucous membranes and eyes, even at low concentrations.

  • Silent Permeator: The lipophilic octyl chain facilitates rapid absorption into the skin's lipid bilayer, while the bromomethyl group irreversibly alkylates DNA and proteins. Standard nitrile gloves offer insufficient protection for prolonged contact. [1]

Mechanistic Insight: The "Why" Behind the Protocol

To ensure safety, researchers must understand the chemical mechanism of injury. This compound acts via Nucleophilic Substitution (


) .
  • The Reaction: The carbon attached to the bromine is electron-deficient (electrophilic). Biological tissue is full of nucleophiles (nitrogen in DNA bases, sulfur in cysteine proteins).

  • The Injury: Upon contact, the bromine is displaced, and the octylbenzyl group covalently bonds to your tissue. This reaction is often delayed; you may not feel the burn immediately, leading to deep tissue damage before decontamination occurs.

  • The Octyl Factor: The long 8-carbon chain makes this molecule "greasier" (more lipophilic) than simple benzyl bromide. This increases its residence time on the skin and resistance to being washed off with water alone.

PPE Selection Matrix

Protection ZoneRecommended EquipmentCritical Technical Note
Primary Barrier (Gloves) Double-Glove System 1. Inner: Laminate film (e.g., Silver Shield® / 4H®)2. Outer: 5-8 mil Nitrile (Disposable)WARNING: Standard nitrile degrades rapidly against benzyl halides. The laminate liner is chemically resistant; the outer nitrile provides grip and mechanical protection.
Respiratory Engineering Control First: Certified Fume Hood.Contingency: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Lachrymatory effects render half-mask respirators unsafe (eyes remain exposed).
Ocular/Face Chemical Splash Goggles (Indirect Vented) + Face Shield Safety glasses are insufficient. Vapors can bypass glasses; splashes require full face shielding.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton.Cotton absorbs and holds the chemical against the skin. Impervious aprons prevent "wicking" to the chest/lap.

Detailed Glove Protocol: The "Breakthrough" Logic

The Trap: Many researchers assume a standard blue nitrile glove is safe. For benzyl halides, breakthrough times for thin nitrile can be < 5 minutes .

The Protocol:

  • Don Inner Glove: Put on a Silver Shield/Laminate glove. These are loose-fitting and reduce dexterity but are impermeable to this class of electrophiles.

  • Don Outer Glove: Pull a standard, tight-fitting nitrile glove over the laminate glove. This compresses the loose liner, restoring dexterity and providing a sacrificial layer.

  • The "Red Indicator" Rule: If the outer nitrile glove is splashed, IMMEDIATELY strip it, inspect the inner laminate glove, and don a fresh outer glove. Do not wait.

Visualization: PPE Decision Logic

PPE_Logic Start Handling 1-(Bromomethyl)-4-octylbenzene Hood Is work inside a Fume Hood? Start->Hood GloveCheck Glove Selection Strategy Hood->GloveCheck Yes RespCheck STOP: Respiratory Protection Required Hood->RespCheck No (Emergency/Maintenance) Dexterity Is high dexterity required? GloveCheck->Dexterity DoubleGlove REQUIRED: Double Gloving (Laminate Inner + Nitrile Outer) Standard Standard Protocol: Silver Shield Inner + 5mil Nitrile Outer Dexterity->Standard Yes (Weighing/Pipetting) Heavy Heavy Protocol: Viton or Butyl Rubber (Thick) Dexterity->Heavy No (Bulk Pouring/Cleanup) Action Operational Phase Standard->Action Proceed Heavy->Action Proceed FullFace Full-Face Respirator (OV/AG Cartridges) RespCheck->FullFace FullFace->GloveCheck

Caption: Decision logic for PPE selection emphasizing the necessity of double-gloving and respiratory protection hierarchies.

Operational Workflow

Phase A: Preparation & Weighing
  • Location: Weighing must occur inside the fume hood. Do not weigh on an open bench.

  • Balance Safety: If the balance cannot be moved into the hood, use a secondary containment vessel (tared vial with cap) to transport the material.

  • Technique:

    • Tare the empty vial with cap inside the hood.

    • Add reagent.

    • Cap the vial tightly before removing it from the hood to check the final mass on an external balance (if necessary).

Phase B: Reaction Setup
  • Glassware: Use glassware with joint clips (Keck clips). Over-pressurization from heating can pop unclipped joints, releasing lachrymatory vapors.

  • Trap: If heating, vent the condenser through a mineral oil bubbler or a scrubber (dilute NaOH) to neutralize any escaping HBr or alkyl bromide vapors.

Phase C: Cleanup & Decontamination[2]
  • Solvent Wash: Rinse glassware with Acetone or Dichloromethane first. Collect this rinse separately as Halogenated Waste .

  • Chemical Decontamination: Before removing glassware from the hood, rinse with a dilute solution of Ethanolic Potassium Hydroxide (KOH) or aqueous Sodium Bicarbonate. This converts residual alkyl bromide into the less toxic alcohol/ether.

Emergency Response: Spills & Exposure

Spill Response Algorithm
  • Evacuate: If the spill is outside the hood (>5 mL), evacuate the lab immediately due to lachrymatory effects.

  • Isolate: Close lab doors. Post "Do Not Enter" signage.[2]

  • Neutralize (In Hood/Small Spills):

    • Cover spill with Vermiculite or Spill Pillows .

    • Apply a neutralizing solution: 10% Sodium Carbonate (soda ash) or a 1:1 mixture of soda ash and kitty litter.

    • Chemistry: The base hydrolyzes the bromide to the alcohol.

First Aid
  • Skin Contact:

    • Immediate Flush: 15 minutes water flush.

    • Soap is Critical: Because of the octyl chain (lipophilic), water alone may bead off. Use copious soap to emulsify and remove the chemical.

    • Seek Medical Attention: Burns may be delayed.

  • Eye Contact: Flush for 15 minutes. Force eyelids open. Do not use neutralizing agents in eyes.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<5mL) Inside Hood Assess->Small Large Large (>5mL) OR Outside Hood Assess->Large Neutralize Apply Absorbent (Vermiculite/Soda Ash) Small->Neutralize Evac EVACUATE LAB Close Doors Call EHS Large->Evac Wait Wait 15 Mins (Allow Hydrolysis) Neutralize->Wait Collect Collect as Halogenated Waste Wait->Collect Clean Soap & Water Wash (Surface Decon) Collect->Clean

Caption: Step-by-step workflow for assessing and managing spills, prioritizing evacuation for uncontained releases.

Disposal Considerations

  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Labeling: clearly mark the tag with "Lachrymator" and "Corrosive."

  • Do Not Mix: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can generate free bromine gas (

    
    ).
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Refer to data for "Benzyl Bromide" as the active permeating analog).[3]

  • PubChem. (2024). 1-(Bromomethyl)-4-octylbenzene Compound Summary. National Library of Medicine. [4]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

Sources

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